molecular formula C16H26O2 B017680 5-(Adamant-1-yl-methoxy)pentanal CAS No. 202577-32-0

5-(Adamant-1-yl-methoxy)pentanal

Cat. No.: B017680
CAS No.: 202577-32-0
M. Wt: 250.38 g/mol
InChI Key: RKOWZXQOTUDIQG-UHFFFAOYSA-N
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Description

5-(Adamant-1-yl-methoxy)pentanal, also known as 5-amino-1-methoxy-pentanal (AMP) is an organic compound that has been recently studied for its potential applications in the field of science and medicine. This compound is a white powder that is soluble in organic solvents, such as ethanol and methanol. It has a molecular weight of 158.2 g/mol and a melting point of -37.2°C. AMP has been found to have many useful properties, such as being a powerful antioxidant and anti-inflammatory agent. In addition, it has been found to have a wide range of applications in the laboratory and medical field, including being used as a potential drug candidate, a diagnostic agent, and a therapeutic agent.

Mechanism of Action

Recent findings have implicated glycosphingolipids as modulators of insulin receptor activity. Studies with C57BL/6J ob/ob mice have shown that insulin sensitivity is enhanced by the synthetic hydrophobic iminosugar N-(5-adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin (AMP-DNM) that inhibits glucosylceramide synthase .

Properties

IUPAC Name

5-(1-adamantylmethoxy)pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c17-4-2-1-3-5-18-12-16-9-13-6-14(10-16)8-15(7-13)11-16/h4,13-15H,1-3,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOWZXQOTUDIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582952
Record name 5-[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)methoxy]pentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202577-32-0
Record name 5-(Tricyclo[3.3.1.13,7]dec-1-ylmethoxy)pentanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202577-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)methoxy]pentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of the appropriate acetal 5, 6, (0.2 mmol) in 3 ml acetone and 1 ml 5% HCl was stirred at rt for 1h. Evaporation of the acetone, extraction of the residue with ether (3×7ml), drying on Na2SO4 and evaporation yielded the aldehyde (quant.) used for the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

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